Olcegepant was developed by Boehringer Ingelheim and has been studied extensively in clinical trials for its efficacy in migraine treatment. It is classified under the category of calcitonin gene-related peptide receptor antagonists, which are being explored for various therapeutic applications beyond migraines, including sepsis and cardiovascular disorders .
The synthesis of olcegepant hydrochloride involves several chemical reactions, primarily focusing on the formation of piperidinone carboxamide derivatives. The process typically includes:
Technical details regarding the synthesis can be found in patents that describe specific methodologies for producing calcitonin gene-related peptide receptor antagonists, including olcegepant .
Olcegepant hydrochloride has a complex molecular structure characterized by its piperidine core and specific functional groups that confer its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 367.88 g/mol.
Olcegepant hydrochloride primarily participates in reactions relevant to its mechanism of action as a receptor antagonist. Key reactions include:
Technical details regarding these interactions often involve assays measuring changes in intracellular signaling molecules upon olcegepant administration.
Olcegepant exerts its pharmacological effects primarily through antagonism of the calcitonin gene-related peptide receptor. By blocking this receptor, olcegepant inhibits the pro-inflammatory and pain-inducing actions mediated by calcitonin gene-related peptide.
Relevant data on these properties can significantly influence formulation strategies for clinical use.
Olcegepant hydrochloride has been primarily studied for its application in treating acute migraine attacks due to its potent antagonistic effects on calcitonin gene-related peptide receptors. Beyond migraine treatment, research indicates potential applications in:
Calcitonin gene-related peptide (CGRP) is a 37-amino-acid neuropeptide existing in two isoforms: α-CGRP (primarily in sensory neurons) and β-CGRP (predominantly in the enteric nervous system) [1] [5]. As the most potent vasodilatory peptide known, CGRP is integral to migraine pathophysiology through its actions in the trigeminovascular system:
Table 1: CGRP Isoforms and Their Distribution
Isoform | Primary Site of Expression | Key Functions |
---|---|---|
α-CGRP | Sensory neurons (trigeminal ganglion) | Vasodilation, nociceptive transmission |
β-CGRP | Enteric nervous system | Gastrointestinal motility regulation |
Table 2: CGRP Receptor Components
Receptor Subunit | Symbol | Function |
---|---|---|
Calcitonin-like receptor | CLR | Core ligand-binding domain |
Receptor activity-modifying protein 1 | RAMP1 | Determines ligand specificity for CGRP |
Receptor component protein | RCP | Essential for signal transduction |
The development of CGRP antagonists emerged from the limitations of triptans, which carry cardiovascular risks due to vasoconstrictive properties [3] [6]:
Table 3: Evolution of CGRP-Targeted Migraine Therapeutics
Compound Class | Examples | Key Milestones |
---|---|---|
Peptide antagonists | CGRP8–37 | Proof-of-concept in vasodilation inhibition; limited clinical utility |
First-generation gepants | Olcegepant | First non-peptide antagonist; validated CGRP receptor as target (Phase II success) |
Second-generation gepants | Atogepant | Improved safety profiles; oral bioavailability; approved for prevention |
Monoclonal antibodies | Erenumab | Chronic migraine prevention; monthly subcutaneous dosing |
Olcegepant hydrochloride (BIBN4096BS) was synthesized via structure-based drug design to overcome the limitations of peptide antagonists [3] [6] [8]:
Table 4: Key Pharmacological Properties of Olcegepant
Parameter | Value/Outcome | Significance |
---|---|---|
CGRP Receptor IC50 | 0.03 nM | High selectivity over related receptors (AM, AMY) |
cAMP Inhibition (pA2) | 11.2 in SK-N-MC cells | Superior to peptide antagonists (CGRP8–37 pA2 = 7.8) |
Fos Expression Reduction | 57% in spinal trigeminal nucleus | Confirms central modulation of nociception |
Phase II Pain Relief | 60% at 2 hours (vs. 25% placebo) | Validates target engagement in humans |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7